molecular formula C6H11NO3 B12952506 (R)-2-Amino-6-oxohexanoic acid

(R)-2-Amino-6-oxohexanoic acid

Cat. No.: B12952506
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-6-oxohexanoic acid is a chiral, non-canonical amino acid (ncAA) of significant interest in chemical biology and pharmaceutical research. This R-enantiomer provides a unique structural motif, characterized by a terminal aldehyde group on a flexible carbon chain, making it a valuable building block for the synthesis of complex molecules and for probing biological systems. Its core research value lies in its application as a key intermediate or precursor in the development of novel biocatalysts and enzymatically driven synthesis cascades, which are pivotal for producing enantiomerically pure pharmaceuticals in a more efficient and environmentally sustainable manner . As a non-canonical amino acid, it belongs to a class of compounds that are increasingly critical in the pharmaceutical industry, found in a wide variety of drug classes including antivirals, antidiabetics, and antitumor agents . Incorporating ncAAs like this compound into peptide-based therapeutics can enhance stability against enzymatic degradation and improve pharmacological profiles . Researchers utilize such compounds in genetic code expansion (GCE) techniques to study protein structure and function, as ncAAs can introduce novel chemical properties, such as bioorthogonal handles for "click" chemistry, site-specific cross-linking, or spectroscopic probes, into proteins in a site-specific manner . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m1/s1

InChI Key

GFXYTQPNNXGICT-RXMQYKEDSA-N

Isomeric SMILES

C(CC=O)C[C@H](C(=O)O)N

Canonical SMILES

C(CC=O)CC(C(=O)O)N

Origin of Product

United States

Biosynthesis and Metabolic Pathways of R 2 Amino 6 Oxohexanoic Acid

Precursor Identification and Elucidation of Biosynthetic Routes to (R)-2-Amino-6-oxohexanoic Acid

The primary precursor for the biosynthesis of this compound is believed to be D-lysine . In organisms like Pseudomonas putida, the catabolism of L-lysine can proceed through a pathway that involves its racemization to D-lysine, which then enters a specific degradation cascade. iaea.org This catabolic route serves as the principal known source for the in vivo generation of this compound.

The conversion of D-lysine to this compound is thought to be catalyzed by a D-amino acid aminotransferase . While the specific enzyme responsible for the direct production of D-allysine from D-lysine has not been definitively characterized, studies on P. putida have identified a D-lysine aminotransferase, AmaC, which plays a role in D-lysine degradation. iaea.org It is hypothesized that an enzyme with similar activity facilitates the transamination of the ε-amino group of D-lysine, yielding this compound.

Further along the metabolic sequence, research in P. putida has identified an L-2-aminoadipate aminotransferase (PP_4108) that is crucial for growth on D-lysine. nih.govasm.org This enzyme converts L-2-aminoadipate to 2-ketoglutarate, connecting D-lysine catabolism to the central TCA cycle. nih.govasm.org This suggests a pathway where this compound is an intermediate that is subsequently converted to L-2-aminoadipate. The enzyme catalyzing this specific step, however, remains to be explicitly identified.

Table 1: Key Enzymes Potentially Involved in this compound Metabolism

Enzyme Name (or candidate)OrganismSubstrate(s)Product(s)Putative Role in this compound Metabolism
D-lysine aminotransferase (AmaC)Pseudomonas putidaD-lysine, α-ketoglutarateThis compound, L-glutamateBiosynthesis of this compound
L-2-aminoadipate aminotransferase (PP_4108)Pseudomonas putidaL-2-aminoadipate, α-ketoglutarate2-oxoadipate, L-glutamateDownstream catabolism of the product derived from this compound

The genetic regulation of the biosynthesis of this compound is intrinsically linked to the regulation of D-lysine catabolism. In P. putida, the expression of genes involved in lysine (B10760008) metabolism is highly responsive to the presence of pathway metabolites. researchgate.net For instance, the genes encoding the putative lysine amino acid ABC transporter system show significant fitness defects when grown with either isomer of lysine, indicating their importance in uptake. nih.gov The expression of catabolic genes is upregulated in the presence of D-lysine, suggesting a substrate-inducible regulatory mechanism. researchgate.net However, the specific transcription factors and regulatory networks that directly control the genes responsible for the synthesis of this compound are yet to be fully elucidated.

Catabolic Pathways and Degradation of this compound

Once formed, this compound is further metabolized. The primary proposed catabolic route involves its conversion to L-2-aminoadipate, which then enters central metabolism.

The degradation of this compound likely proceeds through its conversion to L-2-aminoadipate. This step would require a racemase or an equivalent enzymatic system to convert the D-α-amino acid configuration to the L-configuration, or a subsequent enzyme that can act on the D-form. Following this, the L-2-aminoadipate is converted to 2-oxoadipate by the aforementioned L-2-aminoadipate aminotransferase (PP_4108 in P. putida). nih.govasm.org From 2-oxoadipate, the pathway continues to intermediates of the TCA cycle, such as 2-ketoglutarate. nih.gov

Isotopic Labeling Studies in this compound Metabolic Tracing

To date, there are no published isotopic labeling studies that specifically trace the metabolic fate of this compound. While stable isotope tracers are powerful tools for elucidating metabolic pathways, research has primarily focused on the L-enantiomer or general D-amino acid metabolism. fao.orgnih.govtechnologynetworks.com Future studies employing 13C or 15N-labeled this compound would be invaluable for definitively identifying its downstream metabolites, quantifying its contribution to various metabolic pools, and confirming the proposed catabolic pathway.

Enzymology and Biochemical Mechanisms Involving R 2 Amino 6 Oxohexanoic Acid

Characterization of Enzymes Utilizing or Producing (R)-2-Amino-6-oxohexanoic Acid

The metabolism of this compound is primarily handled by three classes of enzymes known for their stereospecificity towards D-amino acids.

D-Amino Acid Oxidase (DAAO): A flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govscispace.com

D-Amino Acid Aminotransferase (DAAT): A pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the reversible transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.comnih.gov

D-Amino Acid Dehydrogenase (DADH): A bacterial membrane-bound enzyme that oxidizes D-amino acids using an electron acceptor other than molecular oxygen. wikipedia.orgcreative-enzymes.com

These enzymes exhibit broad substrate specificity, allowing them to act on a variety of D-amino acids, including aliphatic ones structurally similar to this compound. scispace.comwikipedia.orgcreative-enzymes.com

The kinetic properties and substrate scope of enzymes determine their efficiency and role in metabolic pathways. Enzymes that metabolize D-amino acids are typically characterized by broad substrate specificity.

D-Amino Acid Oxidases (DAAOs) display activity towards a wide range of neutral and basic D-amino acids, with the notable exception of acidic ones. nih.govnih.gov The catalytic efficiency varies depending on the source of the enzyme and the specific substrate. For instance, DAAOs from yeast often exhibit very high catalytic activity. researchgate.net

D-Amino Acid Aminotransferases (DAATs) also have a broad substrate range. nih.gov Kinetic studies on DAAT from Lactobacillus salivarius show a typical Ping-Pong mechanism. researchgate.net The Kₘ values for D-alanine and α-ketoglutarate were determined to be 1.05 mM and 3.78 mM, respectively. researchgate.net Some DAATs possess expanded substrate specificity, enabling them to process primary (R)-amines in addition to D-amino acids. mdpi.comnih.govnih.gov This expanded specificity is attributed to features within the active site that can accommodate substrates lacking an α-carboxylate group. mdpi.comnih.gov

D-Amino Acid Dehydrogenases (DADHs) from bacteria can act on most D-amino acids. wikipedia.orgcreative-enzymes.com The enzyme from Escherichia coli has a Michaelis constant (Kₘ) for D-alanine of 30 mM. wikipedia.org These enzymes are valuable in synthetic applications for producing a variety of D-amino acids from their corresponding 2-oxo acids with high yields. wikipedia.org

The table below summarizes representative kinetic data for D-amino acid aminotransferases, illustrating their activity on various substrates.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)
Geobacillus toebii SK1D-Alanine2.94716.2
α-Ketoglutarate0.2--
Geobacillus sp. KLS1D-Alanine2.45522.9
α-Ketoglutarate0.2--
Bacillus sp. YM-1D-Alanine2.216976.8
α-Ketoglutarate1.1--
Data sourced from reference nih.gov. Note: The data represents the general substrate activity of DAATs and not specifically for this compound.

Enzymatic conversions of this compound are dependent on specific cofactors that are essential for their catalytic activity. Each class of enzyme relies on a distinct cofactor to facilitate its respective reaction.

Enzyme ClassRequired CofactorRole of Cofactor
D-Amino Acid Oxidase (DAAO)Flavin Adenine Dinucleotide (FAD)Acts as an oxidizing agent, accepting a hydride from the amino acid substrate to form FADH₂. nih.govresearchgate.net
D-Amino Acid Aminotransferase (DAAT)Pyridoxal-5'-Phosphate (PLP)Acts as a carrier of the amino group, converting to Pyridoxamine-5'-Phosphate (PMP) during the reaction. mdpi.comportlandpress.com
D-Amino Acid Dehydrogenase (DADH)Flavin Adenine Dinucleotide (FAD) and Iron-Sulfur ClustersFAD acts as the primary electron acceptor from the substrate, and iron-sulfur clusters participate in electron transfer to the final acceptor (e.g., Coenzyme Q). wikipedia.orgcreative-enzymes.comnih.gov

Reaction Mechanisms of Enzymes Interacting with this compound

The transformation of this compound is governed by distinct catalytic mechanisms specific to each enzyme class. These mechanisms involve precise chemical steps facilitated by the enzyme's active site and the associated cofactor.

D-Amino Acid Oxidase (DAAO): The catalytic cycle of DAAO consists of two main parts: a reductive half-reaction and an oxidative half-reaction. researchgate.netrsc.org

Reductive Half-Reaction: The D-amino acid substrate binds to the active site. A hydride ion (H⁻) is transferred from the α-carbon of the amino acid to the N(5) atom of the FAD cofactor, reducing it to FADH₂. nih.govpnas.org This results in the formation of an α-imino acid.

Oxidative Half-Reaction: The reduced FADH₂ reacts with molecular oxygen (O₂). The flavin is reoxidized back to FAD, and O₂ is reduced to hydrogen peroxide (H₂O₂). pnas.orgfrontiersin.org

Hydrolysis and Product Release: The α-imino acid product spontaneously hydrolyzes in the aqueous environment to the corresponding α-keto acid (2-oxo-6-aminohexanoic acid) and ammonia (B1221849). researchgate.netpnas.org The products are then released from the active site.

D-Amino Acid Aminotransferase (DAAT): DAATs operate via a Ping-Pong Bi-Bi kinetic mechanism, which involves two half-reactions. researchgate.netportlandpress.com

First Half-Reaction (Ping): The D-amino acid substrate (e.g., this compound) binds to the PLP-bound enzyme. The amino group is transferred from the substrate to the PLP cofactor, forming a ketimine intermediate, which then isomerizes and hydrolyzes. This releases the α-keto acid product (e.g., 2-oxo-6-aminohexanoic acid) and leaves the enzyme in its pyridoxamine-5'-phosphate (PMP) form. portlandpress.com

Second Half-Reaction (Pong): An α-keto acid substrate binds to the PMP-form of the enzyme. The amino group is transferred from the PMP cofactor to the keto acid, forming a new D-amino acid product and regenerating the PLP-form of the enzyme, completing the catalytic cycle. portlandpress.com

D-Amino Acid Dehydrogenase (DADH): The DADH mechanism involves the oxidation of a D-amino acid coupled to the reduction of a physiological electron acceptor, such as coenzyme Q, rather than oxygen. wikipedia.orgcreative-enzymes.com

Substrate Oxidation: The D-amino acid binds to the enzyme.

Electron Transfer: Electrons are transferred from the substrate to the FAD cofactor, reducing it to FADH₂. The electrons are then passed through the enzyme's iron-sulfur clusters to an external electron acceptor (e.g., coenzyme Q). wikipedia.orgsci-hub.se

Product Release: The resulting α-imino acid is released and hydrolyzes to the final α-keto acid and ammonia. creative-enzymes.com

The three-dimensional structures of these enzymes reveal the basis for their substrate specificity and catalytic function.

D-Amino Acid Oxidase (DAAO): DAAO is a homodimer, with each subunit containing a binding domain for the FAD cofactor. nih.govrsc.org The active site is a well-defined pocket that accommodates the D-amino acid substrate. A notable feature in mammalian DAAOs is a flexible active-site loop that covers the active site upon substrate binding. rsc.org This loop is implicated in controlling substrate access and product release, which is the rate-limiting step for mammalian DAAOs. rsc.org The structure ensures that the α-carbon of the substrate is positioned for direct hydride transfer to the flavin ring. nih.govpnas.org

D-Amino Acid Aminotransferase (DAAT): These enzymes belong to the PLP-dependent fold type IV family. mdpi.comfrontiersin.org They function as homodimers where the two active sites are located at the dimer interface. researchgate.net Each active site is composed of residues from both subunits and contains the PLP cofactor covalently linked to a catalytic lysine (B10760008) residue via a Schiff base. portlandpress.comresearchgate.net The active site is divided into an O-pocket and a P-pocket, which accommodate the different parts of the substrate and are key determinants of substrate specificity. portlandpress.com The binding of the substrate's α-carboxylate group is crucial and often involves specific residues, which explains why many DAATs cannot process amines that lack this group. mdpi.com However, DAATs with expanded specificity have features like flexible residues and a shorter O-pocket loop that allow for the binding of (R)-amines. mdpi.comnih.gov

D-Amino Acid Dehydrogenase (DADH): DADHs are membrane-associated proteins that contain both an FAD cofactor and iron-sulfur clusters. wikipedia.orgnih.gov The enzyme from E. coli is composed of two different subunits. nih.gov The structure facilitates the transfer of electrons from the FAD, which accepts them from the D-amino acid substrate, to the iron-sulfur centers and ultimately to an electron acceptor within the respiratory chain. sci-hub.se

Regulation of this compound Interacting Enzymes

The activity of enzymes metabolizing this compound is tightly controlled through various regulatory mechanisms to meet the metabolic needs of the cell.

The activity of D-Amino Acid Oxidase (DAAO) is subject to complex regulation. In humans, the interaction with the FAD cofactor is relatively weak, meaning much of the enzyme may exist as an inactive apoprotein. nih.govfrontiersin.org The binding of substrates or competitive inhibitors stabilizes the FAD-enzyme complex, thereby increasing catalytic competence. nih.govfrontiersin.org DAAO activity is also modulated through interactions with other proteins. nih.govnih.gov At the genetic level, DAAO expression is controlled by transcription factors, and studies in mice have identified specific promoter regions that regulate its transcription in response to certain stimuli. uninsubria.itnih.gov

D-Amino Acid Aminotransferases (DAATs) are influenced by substrate and product concentrations. Like many aminotransferases, they can be subject to product inhibition. researchgate.net The catalytic activity is also highly dependent on pH and temperature, with different enzymes showing different optima. researchgate.net For example, the DAAT from Lactobacillus salivarius shows maximum activity at pH 6.0 and 60°C. researchgate.net Some DAATs exhibit complex kinetic behaviors, such as biphasic kinetics with certain substrates, suggesting intricate regulatory interactions within the active site. researchgate.net

The expression of D-Amino Acid Dehydrogenase (DADH) is often inducible, meaning the enzyme is synthesized in response to the presence of its substrate. nih.gov Studies on bacteria have shown that growth on D-amino acids leads to enhanced expression of the gene encoding DADH. frontiersin.org This allows the organism to efficiently utilize available D-amino acids as a source of carbon and nitrogen. frontiersin.org

Allosteric Regulation of (S)-2-Amino-6-oxohexanoic Acid Metabolizing Enzymes

While direct allosteric regulation of L-2-aminoadipate reductase—the enzyme that produces (S)-2-amino-6-oxohexanoate—has not been extensively described, the broader lysine biosynthetic pathway is under tight allosteric control. This regulation primarily occurs through feedback inhibition, where the final product of the pathway, L-lysine, inhibits key upstream enzymes, thereby controlling the metabolic flux towards the synthesis of pathway intermediates, including (S)-2-amino-6-oxohexanoate.

Key enzymes in the pathway subject to allosteric regulation include:

Aspartokinase (AK): This enzyme catalyzes an early step in the pathway leading to several amino acids. In many organisms, aspartokinase activity is inhibited by the end-products L-lysine and L-threonine, preventing the unnecessary synthesis of its products when they are abundant. researchgate.nettandfonline.com

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step unique to the lysine biosynthetic pathway. nih.gov It is a primary site of allosteric feedback regulation. The end-product, L-lysine, acts as an allosteric inhibitor of DHDPS. nih.govplos.org Studies on plant isoforms, such as those from Arabidopsis thaliana, have shown that different isoforms of DHDPS can exhibit varying sensitivity to lysine inhibition. nih.govlatrobe.edu.au For instance, the AtDHDPS1 isoform is approximately 10-fold more sensitive to lysine than the AtDHDPS2 isoform, a difference attributed to subtle structural variations in the allosteric binding site. nih.govlatrobe.edu.au

Table 1: Allosteric Regulation in the Lysine Biosynthesis Pathway This table summarizes the key enzymes in the lysine biosynthesis pathway that are subject to allosteric regulation, the molecules that regulate them, and the type of regulation.

Target Enzyme Allosteric Regulator(s) Type of Regulation Organism/Context Reference(s)
Aspartokinase (AK) L-Lysine, L-Threonine Negative (Feedback Inhibition) Bacteria (e.g., Corynebacterium glutamicum) researchgate.net, tandfonline.com
Dihydrodipicolinate Synthase (DHDPS) L-Lysine Negative (Feedback Inhibition) Plants (e.g., Arabidopsis thaliana) nih.gov, latrobe.edu.au, plos.org

Post-Translational Modifications Affecting (S)-2-Amino-6-oxohexanoic Acid Enzymes

The activity of L-2-aminoadipate reductase (EC 1.2.1.95), the enzyme responsible for the reduction of L-2-aminoadipate to (S)-2-amino-6-oxohexanoate in the fungal lysine biosynthesis pathway, is critically dependent on a specific post-translational modification (PTM). yeastgenome.orgnih.govacs.org The enzyme, encoded by the LYS2 gene in Saccharomyces cerevisiae, is synthesized as an inactive precursor (apo-enzyme). nih.gov

Activation of Lys2 requires covalent modification by another enzyme, Lys5 , which functions as a phosphopantetheinyl transferase (PPTase). nih.govacs.org This process, known as phosphopantetheinylation , is essential for the catalytic function of L-2-aminoadipate reductase. mdpi.comnih.govacs.org

The mechanism involves the transfer of a 4'-phosphopantetheinyl moiety from a coenzyme A (CoA) molecule to a specific serine residue (Ser880 in S. cerevisiae) on the apo-Lys2 enzyme. nih.govacs.org This modification converts the inactive apo-enzyme into the catalytically competent holo-enzyme. The attached phosphopantetheinyl arm acts as a flexible tether, crucial for the multi-step reaction that includes the ATP-dependent adenylation of L-2-aminoadipate and the subsequent NADPH-dependent reduction to form (S)-2-amino-6-oxohexanoate. nih.govacs.orguniprot.org This PTM represents a novel mechanism for regulating an enzyme in amino acid metabolism. nih.gov

Table 2: Post-Translational Modification of L-2-aminoadipate Reductase This table details the essential post-translational modification required for the activation of the enzyme that produces (S)-2-amino-6-oxohexanoate.

Target Enzyme (Apo-form) Modifying Enzyme PTM Type Prosthetic Group Donor Function of Modification Reference(s)
L-2-aminoadipate reductase (apo-Lys2) Lys5 (Phosphopantetheinyl transferase) Phosphopantetheinylation Coenzyme A Converts inactive apo-enzyme to active holo-enzyme; essential for catalytic cycle. nih.gov, acs.org, mdpi.com

Compound Index

Table 3: List of Compounds Mentioned

Compound Name
This compound
(S)-2-Amino-6-oxohexanoic acid
L-2-aminoadipate
L-2-aminoadipate semialdehyde
L-allysine
L-lysine
L-threonine
Coenzyme A
Adenosine triphosphate (ATP)

Role of R 2 Amino 6 Oxohexanoic Acid in Microbial Metabolism and Physiology

Occurrence and Distribution of (R)-2-Amino-6-oxohexanoic Acid in Microorganisms

The occurrence of 2-amino-6-oxohexanoic acid in microorganisms is principally observed in two forms: as the L-stereoisomer intermediate in biosynthetic pathways and as post-translationally modified residues within peptides. The free (R)-isomer is not commonly reported; however, D-amino acids in general are known components of microbial structures.

(L)-2-Amino-6-oxohexanoic acid, systematically named L-α-aminoadipate semialdehyde, is a key intermediate in the α-aminoadipate (AAA) pathway of lysine (B10760008) biosynthesis. mdpi.comwikipedia.org This pathway is predominant in higher fungi, such as Penicillium chrysogenum and Acremonium chrysogenum, as well as in some bacteria like Thermus species. wikipedia.orgresearchgate.netresearchgate.net In this pathway, L-α-aminoadipate is reduced to L-α-aminoadipate semialdehyde, which is then converted to saccharopine and ultimately to lysine, an essential amino acid for protein synthesis and, in many bacteria, cell wall construction. wikipedia.orgnih.gov

While the free (R)-isomer is not well-documented, D-amino acids are generally found in the peptidoglycan cell walls of bacteria, where they contribute to structural integrity and resistance against common proteases. frontiersin.orgnih.gov Bacteria are known to synthesize and release a variety of D-amino acids to regulate cell wall remodeling and biofilm dynamics, suggesting a potential, though currently uncharacterized, role for D-amino acid variants like D-allysine in microbial communities. frontiersin.org

Furthermore, the allysine (B42369) residue itself—the aldehyde form of lysine within a peptide chain—is generated through the post-translational oxidation of a lysine residue. wikipedia.org This reaction is catalyzed by lysyl oxidase (LOX) or LOX-like enzymes. nih.govmdpi.com While extensively studied in eukaryotes for its role in cross-linking collagen and elastin, the function of similar enzymes in bacteria is an emerging area of research. wikipedia.orgmdpi.com

Contribution of this compound to Microbial Growth and Development

The contribution of 2-amino-6-oxohexanoic acid to microbial growth is primarily linked to the essential metabolic pathways in which its L-isomer is an intermediate. As a component of the α-aminoadipate pathway, L-α-aminoadipate semialdehyde is critical for the de novo synthesis of lysine in certain fungi and bacteria. eolss.net Lysine is a fundamental building block for proteins and a vital constituent of the peptidoglycan cell wall in Gram-positive bacteria, making its synthesis indispensable for cell growth, division, and survival. nih.gov

The broader class of D-amino acids, which includes the (R)-isomer, has established roles in regulating key physiological processes in bacteria. frontiersin.org Microorganisms release D-amino acids during the stationary phase of growth to modulate the synthesis and restructuring of the cell wall, a process crucial for adapting to changing environmental conditions and nutrient scarcity. frontiersin.orgnih.gov D-amino acids are also implicated in the dispersal of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antimicrobial agents. frontiersin.org Although a specific function for this compound in these processes has not been definitively identified, the general roles of D-amino acids suggest a potential for its involvement in microbial community signaling and lifecycle regulation.

This compound as an Intermediate in Microbial Secondary Metabolite Biosynthesis

The L-isomer of 2-amino-6-oxohexanoic acid is a pivotal intermediate at the crossroads of primary and secondary metabolism, most notably in the production of β-lactam antibiotics. mdpi.com Secondary metabolites are compounds that are not essential for normal growth but often confer a selective advantage to the producing organism, for instance, by acting as antimicrobial agents, siderophores, or signaling molecules. wikipedia.orgrsc.org

The most significant role of this compound's structural motif in secondary metabolism is the function of its L-isomer, L-α-aminoadipate, as a direct precursor to the entire family of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netjddtonline.infomdpi.com This biosynthetic connection is well-established in filamentous fungi like Penicillium chrysogenum and Acremonium chrysogenum (formerly Cephalosporium acremonium), and in Gram-positive bacteria such as Streptomyces clavuligerus. researchgate.netresearchgate.netiucr.org

The pathway begins with L-α-aminoadipate, which is formed from L-α-aminoadipate semialdehyde. mdpi.comwikipedia.org This molecule serves as the first of three building blocks for the core of these antibiotics. A large, modular enzyme called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV synthetase), a type of non-ribosomal peptide synthetase (NRPS), catalyzes the condensation of L-α-aminoadipate, L-cysteine, and L-valine (which is epimerized to the D-form) to produce the tripeptide intermediate, ACV. researchgate.netnih.gov The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, the parent compound for all subsequent penicillins and cephalosporins. iucr.org

The availability of the L-α-aminoadipate pool is a critical control point for β-lactam production. researchgate.net In fungi, this intermediate sits (B43327) at a branch point between lysine biosynthesis and penicillin biosynthesis. researchgate.netnih.gov Disrupting the gene for α-aminoadipate reductase, the enzyme that converts L-α-aminoadipate to L-α-aminoadipate semialdehyde for the lysine pathway, has been shown to channel more of the precursor towards antibiotic production, significantly increasing penicillin yields. researchgate.netnih.gov

Table 1: Key Enzymes in the α-Aminoadipate-Mediated Antibiotic Biosynthesis

Enzyme NameAbbreviationGene Name (example)FunctionOrganism Example(s)
α-Aminoadipate Reductase-lys2Reduces L-α-aminoadipate to L-α-aminoadipate semialdehyde (part of lysine biosynthesis). researchgate.netPenicillium chrysogenum
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine SynthetaseACVSpcbABCondenses L-α-aminoadipate, L-cysteine, and L-valine to form the ACV tripeptide. researchgate.netiucr.orgPenicillium chrysogenum, Streptomyces clavuligerus
Isopenicillin N SynthaseIPNSpcbCCatalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N. iucr.orgPenicillium chrysogenum, Acremonium chrysogenum
Deacetoxycephalosporin C Synthase (Expandase)DAOCScefEExpands the five-membered ring of penicillin N to the six-membered ring of deacetoxycephalosporin C. researchgate.netAcremonium chrysogenum

Table 2: Representative Secondary Metabolites Derived from the α-Aminoadipate Pathway

Secondary MetaboliteClassPrecursorProducing Microorganism(s)
Penicillin Gβ-LactamL-α-Aminoadipic acidPenicillium chrysogenum researchgate.net
Cephalosporin Cβ-LactamL-α-Aminoadipic acidAcremonium chrysogenum researchgate.netmdpi.com
Cephamycin Cβ-LactamL-α-Aminoadipic acidStreptomyces clavuligerus iucr.org

A direct biosynthetic role for this compound or its L-isomer as a precursor to a specific microbial virulence factor is not well-established in scientific literature. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease.

However, there are indirect connections and related mechanisms of interest. For example, during infection by the bacterium Staphylococcus aureus, the host organism upregulates the expression of lysyl oxidase (LOX). nih.gov This host enzyme, which catalyzes the formation of allysine residues from lysine to cross-link extracellular matrix proteins, contributes to the formation of abscesses—a hallmark of S. aureus infection and a key strategy for the bacterium to establish a protected niche. nih.gov In this case, the machinery for creating the allysine moiety is part of the host response to the pathogen, rather than a direct virulence factor synthesized by the microbe itself.

While allysine is not directly implicated, other post-translational modifications of lysine are known to be important for virulence. The acylation of specific lysine residues is required for the activity of certain bacterial toxins, such as the HlyA hemolysin from uropathogenic Escherichia coli. researchgate.net This highlights the importance of lysine modifications in the function of virulence factors, even if the specific oxidation to allysine is not the mechanism employed.

Synthetic Approaches and Methodologies for R 2 Amino 6 Oxohexanoic Acid

Chemoenzymatic Synthesis Strategies for (R)-2-Amino-6-oxohexanoic Acid

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules with high stereopurity. These methods are particularly advantageous for creating chiral centers, a key feature of this compound.

Biocatalytic Stereoselective Synthesis of this compound

Biocatalytic methods leverage enzymes to perform highly specific chemical transformations. For the synthesis of enantiopure amino acids, enzymes such as transaminases, dehydrogenases, and hydantoinases are commonly employed.

One prominent strategy involves the use of a multienzyme cascade system. For instance, a cascade can be designed to convert a precursor like 6-oxohexanoic acid into the desired (R)-amino acid. nih.gov This can involve an alcohol dehydrogenase to form 6-hydroxyhexanoic acid, which is then oxidized to 6-oxohexanoic acid, and finally, a transaminase introduces the amino group stereoselectively. nih.gov Specifically, the transaminase CV2025 has shown activity on long-chain aldehydes and amines bearing carboxylic acid groups, making it a suitable candidate for the final amination step. nih.gov

Another approach is the "double-racemase hydantoinase process," which can produce optically pure L-amino acids from a racemic mixture of hydantoins. uco.es While this process is typically geared towards L-amino acids, the principles can be adapted for the synthesis of D- or (R)-amino acids by selecting enzymes with the appropriate stereoselectivity. This system involves four key enzymes: a D,L-hydantoinase, a hydantoin (B18101) racemase, a carbamoyl (B1232498) racemase, and an L-carbamoylase, working in concert to achieve high yields of the desired enantiomer. uco.es

Genetically engineered oxidoreductases also play a crucial role. For example, a mutant of D-hydroxyisocaproate dehydrogenase has demonstrated broad substrate specificity and high catalytic activity in the reduction of α-keto acids to their corresponding (R)-2-hydroxy acids, which can be further converted to the amino acid. acs.org

Enzyme Immobilization Techniques for this compound Production

The industrial viability of biocatalytic processes is often enhanced by enzyme immobilization, which offers benefits such as enzyme reusability, improved stability, and simplified product purification. nih.govdu.ac.in

Common Immobilization Methods:

Covalent Bonding: This is a widely used method where strong covalent bonds are formed between the enzyme and a support matrix. du.ac.inmdpi.com Supports with epoxy groups, such as Purolite ECR 8309F, can react with free amino groups on the enzyme surface, like those of lysine (B10760008) residues. nih.govmdpi.com This multipoint attachment can prevent enzyme leaching and enhance stability. nih.gov

Adsorption: This method relies on weak interactions, such as van der Waals forces or hydrogen bonds, between the enzyme and the support. mdpi.com

Entrapment: The enzyme is physically confined within a porous matrix. du.ac.in

Cross-Linking: Enzymes are linked to each other using bi- or multifunctional reagents, forming insoluble aggregates. du.ac.in

The choice of immobilization support and method is critical. For instance, an amino acid racemase immobilized on Purolite ECR 8309F showed high specific activity and reusability. nih.gov Immobilization can also overcome issues like substrate inhibition that may be observed with free enzymes. nih.gov The use of immobilized enzymes in packed bed reactors (PBRs) allows for continuous production processes, which is a significant advantage for industrial-scale synthesis. nih.gov

Immobilization TechniqueDescriptionAdvantages
Covalent Bonding Enzymes are attached to a support via strong covalent bonds. du.ac.inmdpi.comStrong attachment prevents leaching, enhances stability. nih.gov
Adsorption Enzymes bind to a support through weak physical interactions. mdpi.comSimple and mild conditions.
Entrapment Enzymes are physically confined within a porous matrix. du.ac.inProtects the enzyme from the bulk environment.
Cross-Linking Enzymes are chemically linked to each other. du.ac.inHigh enzyme loading, no support material needed.

Enantioselective Chemical Synthesis of this compound

Enantioselective chemical synthesis provides powerful routes to chiral molecules, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Asymmetric Synthesis Routes for this compound

Asymmetric synthesis aims to create a specific enantiomer of a chiral product. For non-proteinogenic amino acids like this compound, several strategies are available.

One common approach involves the use of chiral auxiliaries. For example, the diphenylmorpholinone template is a versatile tool for synthesizing optically enriched amino acid derivatives. orgsyn.org This method allows for the predictable introduction of substituents at the α-carbon. orgsyn.org Both enantiomers of the template are commercially available, enabling the synthesis of either (R) or (S) amino acids. orgsyn.orgorgsyn.org

Catalytic asymmetric allylation is another powerful method. The use of a copper complex with a chiral diamine can catalyze the enantioselective allylation of iminoesters with allylsilanes, producing allylglycine derivatives with high yields and enantioselectivity. wiley.com Similarly, a zinc-catalyzed asymmetric allylation of hydrazono esters with allylboronates offers a regio- and stereoselective route to optically active allylglycine derivatives. nih.gov These allylglycine derivatives can then be further modified to yield the target molecule.

Optimization of Reaction Conditions for High Enantiomeric Excess

Achieving high enantiomeric excess (ee) is a critical goal in asymmetric synthesis. This often requires careful optimization of various reaction parameters.

Temperature: Reaction temperature can significantly influence enantioselectivity. Lowering the temperature often enhances the ee. For example, in one study, decreasing the reaction temperature from room temperature to 0 °C increased the ee from 89% to 92%, and a further decrease to -10 °C resulted in a 94% ee. researchgate.net

Catalyst and Reagents: The choice of catalyst, ligand, and other reagents is paramount. In a palladium-catalyzed arylation, the combination of palladium acetate (B1210297) and silver acetate at 60 °C was found to be optimal for both yield and enantiomeric excess. scispace.com In another example of a Glaser coupling reaction, the use of CuCl as a catalyst primarily led to dimerization of the starting materials, highlighting the importance of catalyst selection. acs.org

Solvent: The solvent can affect the reaction's efficiency and stereochemical outcome. Systematic variation of solvents is a common optimization strategy. acs.org For instance, in an acid-catalyzed synthesis of α-amino acid derivatives, cyclopentyl methyl ether (CPME) was found to be the optimal solvent when used with Tf2NH as the acid catalyst. chemrxiv.org

ParameterEffect on Enantiomeric ExcessExample
Temperature Lower temperatures often lead to higher ee. researchgate.netDecreasing temperature from RT to -10 °C increased ee from 89% to 94%. researchgate.net
Catalyst/Base The choice of metal catalyst and base is crucial for both yield and ee. scispace.comPd(OAc)2 with AgOAc at 60 °C provided the best results in a specific arylation. scispace.com
Solvent The solvent can significantly impact the reaction's stereoselectivity. acs.orgchemrxiv.orgCPME was the optimal solvent for a particular acid-catalyzed reaction. chemrxiv.org

Derivatization of this compound for Research Applications

The chemical modification, or derivatization, of this compound can generate a variety of compounds with tailored properties for specific research purposes.

Derivatives of this amino acid and related structures are valuable as building blocks in the synthesis of more complex molecules. For instance, (R)-(N-tert-butoxycarbonyl)allylglycine, a related unsaturated amino acid derivative, is widely used in ring-closing metathesis to create conformationally constrained peptides, known as "stapled peptides". orgsyn.org It also serves as a precursor in cross-metathesis reactions for synthesizing molecules like C-glycosyl serine mimics and long-chain amino acids. orgsyn.orgorgsyn.org

The functional groups of this compound—the amino group, the carboxylic acid, and the oxo group—provide multiple sites for chemical modification. The amino group can be protected or used in peptide bond formation. The carboxylic acid can be esterified or activated for amide bond formation. The oxo group can undergo various carbonyl reactions, such as reduction to a hydroxyl group or reductive amination to introduce another amino functionality.

For example, the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid from a protected lysine derivative demonstrates how the side chain can be modified to introduce new functionalities for applications like oxime ligation in peptide chemistry. researchgate.net While this example starts from lysine, similar principles of side-chain modification can be applied to derivatives of 2-amino-6-oxohexanoic acid.

The derivatization of amino acids is a key strategy for producing a wide range of valuable chemicals for the pharmaceutical, cosmetic, and food industries. researchgate.net

Analytical and Structural Characterization Methodologies for R 2 Amino 6 Oxohexanoic Acid

Chromatographic Techniques for (R)-2-Amino-6-oxohexanoic Acid Analysis

Chromatography is indispensable for the separation and quantification of this compound from complex matrices. The polar nature of this amino acid, containing both an amine and a carboxylic acid group, along with a reactive aldehyde, dictates the choice of chromatographic strategy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of amino acids. Due to the lack of a strong chromophore in this compound, direct detection by UV-Vis spectrophotometry is challenging. Therefore, quantification typically requires a pre-column or post-column derivatization step to attach a chromophoric or fluorophoric tag to the molecule.

A common strategy involves reacting the primary amine group of the amino acid with a labeling agent. For instance, reagents like 2-naphthol-7-sulfonate can be used to create a fluorescent derivative, allowing for highly sensitive detection. chemexper.comresearchgate.net Reverse-phase HPLC (RP-HPLC) is the most common separation mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is gradually increased, is typically employed to achieve optimal separation from other sample components. chemexper.comoregonstate.edu Other derivatizing agents used for general amino acid analysis, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to yield highly stable, UV-active derivatives, are also applicable. nih.gov

Below is a table summarizing typical HPLC conditions for the analysis of derivatized this compound.

ParameterDescription
ColumnReverse-Phase C18 (e.g., Phenomenex Luna C18(2), 100 x 2 mm, 5 µm) chemexper.com
Mobile Phase AAqueous buffer (e.g., 0.1% Trifluoroacetic acid in Water)
Mobile Phase BOrganic Solvent (e.g., Acetonitrile)
Flow Rate0.5 - 1.0 mL/min chemexper.com
GradientA time-programmed gradient from low to high percentage of Mobile Phase B
Derivatization Agent2-naphthol-7-sulfonate researchgate.net
DetectionFluorescence (e.g., λex = 254 nm, λem = 310 nm) chemexper.com or UV (e.g., 254 nm) chemexper.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. rsc.orgbiosynth.com Consequently, a derivatization step is mandatory to increase their volatility for GC analysis. rsc.org

Silylation is a widely used derivatization technique for amino acids. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino, carboxyl, and aldehyde (in its hydrated gem-diol form) groups to form volatile tert-butyldimethylsilyl (TBDMS) derivatives. rsc.org These derivatives can then be separated on a low-polarity capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The resulting mass spectra contain characteristic fragments that confirm the analyte's identity.

The table below outlines a typical workflow for GC-MS analysis of this compound.

ParameterDescription
Derivatization ReagentN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent like acetonitrile rsc.org
Reaction ConditionsHeating at ~100 °C for 1-4 hours rsc.org
GC ColumnLow-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, SLB™-5ms) rsc.orgbiosynth.com
Carrier GasHelium wisc.edu
Injection ModeSplitless or Split
Temperature ProgramInitial temperature ~100 °C, followed by a ramp to >300 °C rsc.org
Ionization ModeElectron Ionization (EI) at 70 eV

Assessing the enantiomeric purity is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the definitive method for separating enantiomers. For amino acids, this is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct separation of underivatized amino acid enantiomers. copernicus.orgbmrb.io These CSPs offer multiple interaction mechanisms—including hydrogen bonding, ionic interactions, and steric hindrance—that enable chiral recognition. copernicus.org In this context, the (R)-enantiomer (a D-amino acid) can be separated from its (S)-enantiomer counterpart. Typically, on these types of columns, the D-enantiomer is more strongly retained than the L-enantiomer. copernicus.org The mobile phase composition, often a mixture of an alcohol like methanol (B129727) or ethanol (B145695) with an aqueous buffer containing an acid or base modifier, is optimized to achieve the best resolution.

Key parameters for the chiral separation of amino acid enantiomers are presented below.

ParameterDescription
MethodologyHigh-Performance Liquid Chromatography (HPLC)
Stationary PhaseChiral Stationary Phase (CSP), e.g., Teicoplanin-based (CHIROBIOTIC T) copernicus.org
Mobile PhasePolar organic or reversed-phase mode; typically mixtures of alcohol (Methanol/Ethanol) and water with additives like acetic acid or ammonium (B1175870) acetate (B1210297) nih.gov
Separation PrincipleDifferential formation of transient diastereomeric complexes between the enantiomers and the CSP
DetectionUV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

Spectroscopic Methods for this compound Structure Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

While specific experimental NMR data for this compound is not widely published, its spectrum can be predicted based on data from structurally similar compounds, such as 6-oxohexanoic acid and other α-amino acids.

¹H NMR: The spectrum would show a characteristic signal for the aldehyde proton (-CHO) at δ 9.7-9.8 ppm. The α-proton (H-2), being adjacent to both the amino and carboxyl groups, would appear as a multiplet around δ 3.7-3.8 ppm. The remaining methylene (B1212753) protons (H-3, H-4, H-5) would produce overlapping multiplets in the aliphatic region (δ 1.5-2.5 ppm).

¹³C NMR: The carbonyl carbons would be the most downfield, with the carboxylic acid carbon (-COOH) appearing around δ 175-180 ppm and the aldehyde carbon (-CHO) around δ 202-203 ppm. The α-carbon (C-2) would be expected around δ 55-60 ppm. The methylene carbons (C-3, C-4, C-5) would resonate in the δ 20-45 ppm range.

The following table presents estimated chemical shifts for this compound, based on data for structural analogs like 6-oxohexanoic acid and 6-aminohexanoic acid.

Atom PositionEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
C1 (-COOH)-~175
C2 (-CH(NH₂)-)~3.7~55
C3 (-CH₂-)~1.9~32
C4 (-CH₂-)~1.6~22
C5 (-CH₂-)~2.4~43
C6 (-CHO)~9.7~202

Mass spectrometry (MS) is used to determine the molecular weight and deduce structural information from the fragmentation patterns of a molecule. For a non-volatile compound like this compound (MW: 145.16 Da), soft ionization techniques like Electrospray Ionization (ESI) are used, typically forming the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 146.1.

Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion. The fragmentation of protonated α-amino acids follows well-established pathways. Common neutral losses include ammonia (B1221849) (NH₃) from the α-amino group, water (H₂O) from the carboxylic acid group, and a combined loss of water and carbon monoxide (H₂O + CO), which is characteristic of the carboxyl moiety.

The major expected fragmentation pathways for protonated this compound are summarized in the table below.

m/zProposed Fragment IonNeutral Loss
146.1[M+H]⁺-
129.1[M+H - NH₃]⁺Ammonia (17.0 Da)
128.1[M+H - H₂O]⁺Water (18.0 Da)
100.1[M+H - H₂O - CO]⁺Water + Carbon Monoxide (46.0 Da)
84.1[M+H - NH₃ - H₂O - CO]⁺ or other pathwaysMultiple losses

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation of this compound

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. This method is based on the differential absorption of left and right circularly polarized light by a chiral sample. For an amino acid like this compound, the CD spectrum is sensitive to the absolute configuration of the alpha-carbon.

The electronic transitions of the carboxyl and amino groups, which are in a chiral environment, give rise to characteristic CD signals in the far-UV region (typically between 190 and 250 nm). The sign and magnitude of these Cotton effects are indicative of the stereochemistry. For (R)-amino acids, the n → π* transition of the carboxyl group typically results in a negative Cotton effect around 210-220 nm, while a positive Cotton effect is often observed at shorter wavelengths.

The presence of the aldehyde group in the side chain of this compound can also contribute to the CD spectrum. The n → π* transition of the carbonyl group in the aldehyde can produce a weak CD band in the 280-300 nm region. The sign of this Cotton effect can provide further confirmation of the stereochemistry and information about the conformation of the side chain.

Interactive Data Table: Expected Circular Dichroism Data for this compound

This table presents hypothetical, representative data for the expected CD spectral features of this compound based on the typical behavior of similar (R)-amino acids. Actual experimental values may vary.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Electronic TransitionFunctional Group
~215Negativen → πCarboxyl
~195Positiveπ → πCarboxyl
~290Variable (weak)n → π*Aldehyde

Advanced hyphenated techniques for this compound Profiling

Advanced hyphenated techniques, which couple a separation method with a sensitive detection technique, are indispensable for the comprehensive profiling of this compound in complex biological matrices. These methods offer high selectivity, sensitivity, and the ability to provide structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely used technique for the analysis of this compound and its metabolites. The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Due to the polar nature of the amino acid, derivatization with a hydrophobic reagent is often employed to improve retention on reversed-phase columns. Chiral stationary phases can be used to separate the (R) and (S) enantiomers.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion or a protonated adduct of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of amino acids. However, due to the low volatility of this compound, derivatization is essential. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivative can then be separated on a GC column, often a chiral column to resolve the enantiomers. The mass spectrometer provides fragmentation patterns that are unique to the derivatized analyte, allowing for its identification and quantification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS offers a high-efficiency separation alternative to LC and GC. In CE, charged molecules are separated based on their electrophoretic mobility in a capillary filled with an electrolyte solution. This technique is particularly well-suited for the analysis of polar and charged molecules like amino acids, often without the need for derivatization. Coupling CE to MS provides sensitive and selective detection. Chiral selectors can be added to the background electrolyte to achieve the separation of enantiomers.

Interactive Data Table: Representative LC-MS/MS Parameters for the Analysis of a Derivatized this compound Analog

This table provides an illustrative example of the kind of data generated in an LC-MS/MS analysis for a related chiral amino acid after derivatization. The specific values are for demonstration purposes.

Analyte (Derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
N-acetyl-(R)-2-Amino-6-oxohexanoic acid methyl ester202.1143.1158.5
N-acetyl-(R)-2-Amino-6-oxohexanoic acid methyl ester202.184.1258.5

Advanced Research Applications and Future Directions for R 2 Amino 6 Oxohexanoic Acid

(R)-2-Amino-6-oxohexanoic Acid in Systems Biology and Metabolomics Studies

In the realms of systems biology and metabolomics, which seek to comprehensively understand the complex interactions of molecules within biological systems, this compound holds a specialized interest. Its enantiomer, L-2-Amino-6-oxohexanoic acid (allysine), is a recognized primary metabolite found across all eukaryotes, from yeast to humans. hmdb.ca Allysine (B42369) is formed through the post-translational modification of lysine (B10760008) residues by the enzyme lysyl oxidase and is a crucial component in the cross-linking of collagen and elastin. wikipedia.orgnih.gov

Metabolomic studies often track key metabolites to understand nutritional status, disease states, or metabolic interventions. creative-proteomics.com While comprehensive metabolomic profiling analyzes a wide array of amino acids and their byproducts, specific investigations focusing on the metabolic role and pathways of the (R)-enantiomer are an emerging area. nih.gov The presence and concentration of this compound could serve as a potential biomarker, and its study within a systems biology framework may reveal unique metabolic pathways or regulatory functions distinct from its L-counterpart. Understanding its interactions and flux within the cellular metabolome is a key area for future research to elucidate its full biological significance.

Engineering of Microorganisms for Enhanced this compound Production

The sustainable production of specialty chemicals through microbial fermentation is a cornerstone of modern biotechnology. researchgate.netnih.gov Metabolic engineering efforts have increasingly targeted the biosynthesis of non-natural amino acids and their derivatives for applications in pharmaceuticals and materials science. nih.gov this compound is a key intermediate in engineered biosynthetic pathways designed to produce valuable C6 compounds, such as 6-aminocaproic acid, a monomer for nylon-6. google.comgoogle.com

Patented research outlines specific metabolic pathways engineered in microorganisms like E. coli or yeast to produce these compounds from renewable feedstocks. google.com One such pathway involves the conversion of L-2,3-dihydrodipicolinate through a series of enzymatic steps to yield 6-amino-2-oxohexanoic acid. This intermediate can then be further converted to the final desired product. google.com The efficiency of such pathways relies on the introduction and optimization of heterologous enzymes.

Below is a table summarizing a potential engineered pathway where 2-Amino-6-oxohexanoic acid serves as an intermediate.

StepPrecursorEnzymeProduct
1L-2,3-dihydrodipicolinateDihydrodipicolinate reductaseΔ¹-piperidine-2,6-dicarboxylate
2Δ¹-piperidine-2,6-dicarboxylateDiaminopimelate decarboxylaseΔ¹-piperidine-2-carboxylate
3Δ¹-piperidine-2-carboxylateSpontaneous/Enzymatic2-Amino-6-oxohexanoic acid
42-Amino-6-oxohexanoic acid Various (e.g., dehydrogenase, transaminase)6-Aminocaproic acid or other C6 compounds

This interactive table is based on pathways described for the biosynthesis of 6-aminocaproic acid. google.com

Future work in this area will focus on optimizing enzyme kinetics, balancing metabolic flux to reduce byproduct formation, and improving microbial tolerance to enhance the titer, yield, and productivity of this compound.

Theoretical and Computational Studies of this compound Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and interactions of amino acids and their derivatives. proquest.commdpi.comacs.org These studies provide deep insights into electronic structure, chemical reactivity, and noncovalent interactions that govern molecular behavior. researchgate.net While direct computational studies on this compound are not extensively published, research on analogous compounds illustrates the potential of these methods.

Computational analyses have been used to:

Elucidate Molecular Structure and Reactivity: DFT calculations can determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's stability and reactivity patterns. mdpi.com

Simulate Molecular Interactions: Molecular docking and dynamics simulations are used to predict how ligands interact with biological targets, such as enzyme active sites. researchgate.netajol.info For example, studies on derivatives of 2-amino-6-boronohexanoic acid have used X-ray crystallography and computational modeling to understand their binding to human arginase, revealing key interactions that inform the design of more potent inhibitors. nih.govsci-hub.box

Predict Physicochemical Properties: Quantum chemical calculations can be employed to estimate properties like pKa values, which are fundamental to a molecule's behavior in a biological environment. rsc.org

The table below summarizes computational approaches applied to related amino acid derivatives, which are applicable to the study of this compound.

MethodApplicationInvestigated PropertiesReference Compound(s)
Density Functional Theory (DFT)Elucidating electronic properties and reactivityOptimized geometry, molecular orbital energies, reaction mechanismsMethionine, Polar amino acids mdpi.comacs.org
Molecular DockingPredicting binding modes with proteinsLigand-protein interactions, binding affinity, active site conformationN-acetyl-6-aminohexanoate derivatives, 2-substituted-2-amino-6-boronohexanoic acids researchgate.netsci-hub.box
Ab initio Molecular DynamicsSimulating system stability over timeStability of molecule-surface interactions, effects of solventUnnatural amino acids with clay surfaces proquest.com

This interactive table showcases common computational methods and their applications in studying amino acid derivatives.

Future computational work will likely focus on modeling the specific interactions of the (R)-enantiomer with enzymes, designing catalysts for its stereoselective synthesis, and predicting its behavior as a component in larger molecular assemblies.

Emerging Research Areas Related to this compound

The unique bifunctional nature of this compound—possessing both an amine and a reactive aldehyde/keto group—positions it as a valuable building block for a variety of emerging applications.

Scaffold for Drug Discovery: The core structure of 2-aminohexanoic acid is a promising scaffold for developing novel therapeutics. Extensive research has been conducted on derivatives, such as (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, which has been identified as a highly potent inhibitor of human arginase I and II, with potential for treating myocardial reperfusion injury. nih.govresearchgate.net This highlights the potential of using the this compound backbone to design new enzyme inhibitors for various diseases.

Functionalized Polymers and Biomaterials: Amino acids are increasingly used as monomers for creating functional and biocompatible polymers for biomedical applications like drug delivery and regenerative medicine. nih.govbezwadabiomedical.comresearchgate.net The aldehyde/keto group of this compound offers a reactive handle for cross-linking or for conjugating bioactive molecules, making it an attractive candidate for creating advanced hydrogels, functionalized surfaces, or degradable polymers with tailored properties. Its structural similarity to 6-aminohexanoic acid, a monomer for nylon, also suggests its potential use in creating novel polyamides with unique characteristics. mdpi.com

Non-Proteinogenic Amino Acid in Peptide Synthesis: The incorporation of non-proteinogenic (non-natural) amino acids into peptides is a powerful strategy for creating peptides with enhanced stability, novel structures, or specific functions. researchgate.net this compound can be used as a building block in peptide synthesis to introduce a reactive carbonyl group. mdpi.comnih.gov This allows for subsequent chemical modifications, such as the formation of oximes or hydrazones, enabling the creation of peptide-drug conjugates, imaging agents, or novel biomaterials. researchgate.net

Future research will continue to explore these avenues, leveraging the distinct stereochemistry and functionality of this compound to create next-generation materials and therapeutics.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (R)-2-Amino-6-oxohexanoic acid in experimental settings?

  • Methodological Answer : Structural confirmation involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the molecular formula (C₆H₁₁NO₃) and canonical SMILES (O=CCCCC(C(=O)O)N) provide baseline data for spectral comparison . Chiral chromatography or circular dichroism (CD) can distinguish the (R)-enantiomer from its stereoisomers, as stereochemical purity is critical for biological activity studies .

Q. What are the standard synthetic routes for producing this compound in laboratory conditions?

  • Methodological Answer : Synthesis often involves enzymatic oxidation of precursors like 6-aminohexanoic acid using ω-amino group-oxidizing enzymes (ω-AOX), achieving high yields under controlled pH (e.g., 7.0) and temperature (30°C) . Chemical methods may include protecting-group strategies, such as tert-butyloxycarbonyl (Boc) protection, followed by oxidation of the aldehyde group .

Q. How is this compound quantified in biological samples?

  • Methodological Answer : Quantification typically employs high-performance liquid chromatography (HPLC) with UV or fluorescence detection. Derivatization using reagents like o-phthalaldehyde enhances sensitivity for amino acid detection. Mass spectrometry (LC-MS/MS) offers higher specificity, especially in complex matrices like lysine catabolism studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic activity data for this compound in lysine metabolism?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors like NADP⁺). Researchers should replicate studies under standardized protocols, including buffer composition (0.1 M potassium phosphate) and cofactor concentrations. Isotopic labeling (e.g., ¹³C-lysine) can trace metabolic flux to validate pathway involvement .

Q. How does the stereochemical configuration (R vs. S) of 2-Amino-6-oxohexanoic acid influence its role in collagen crosslinking?

  • Methodological Answer : The (R)-enantiomer is a precursor for allysine, critical in collagen and elastin crosslinking. Comparative studies using enantiopure samples and collagenase digestion assays can assess crosslink stability. Mutagenesis in lysyl oxidase (LOX) enzymes may reveal stereospecific binding interactions .

Q. What advanced analytical techniques characterize the degradation products of this compound under oxidative stress?

  • Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) identifies degradation products like 2-aminoadipic acid. Accelerated stability studies (e.g., exposure to H₂O₂ or UV light) under physiologically relevant conditions (pH 7.4, 37°C) model oxidative pathways .

Q. How can researchers model the metabolic flux of this compound in lysine catabolism using isotopic tracing?

  • Methodological Answer : Stable isotope-labeled (e.g., ¹³C₆-lysine) tracers are administered in cell cultures or animal models. Metabolomic profiling via LC-MS tracks incorporation into allysine and downstream products. Kinetic modeling software (e.g., INCA) quantifies flux rates through the saccharopine pathway .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral HPLC to validate the (R)-configuration, as impurities can skew enzymatic activity results .
  • Buffer Optimization : Phosphate buffers (pH 7.0–7.4) mimic physiological conditions for metabolic studies .
  • Data Reproducibility : Report NADP⁺/NADPH ratios and cofactor dependencies to align with literature .

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